molecular formula C12H9Cl2NO3 B13703446 Methyl 3-(3,5-dichlorophenyl)-5-methylisoxazole-4-carboxylate

Methyl 3-(3,5-dichlorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B13703446
M. Wt: 286.11 g/mol
InChI Key: LZWGSGHFPJJYDN-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-dichlorophenyl)-5-methylisoxazole-4-carboxylate is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoxazole-carboxamides, which are recognized as privileged scaffolds in drug discovery for their diverse biological activities. Compounds with this core structure are frequently investigated as key precursors in the synthesis of more complex molecules designed to modulate protein-protein interactions and ionotropic glutamate receptors. Specifically, structural analogs of this ester, particularly those featuring a 2,6-dichlorophenyl substitution on the isoxazole ring, have been identified as potent inhibitors of the transcriptional synergy between the cardiac proteins GATA4 and NKX2-5. This interaction is a promising therapeutic target for conditions like cardiac hypertrophy, and small molecule inhibitors have been shown to reduce hypertrophic response in vitro and improve cardiac function in vivo . Furthermore, related isoxazole-4-carboxamide derivatives demonstrate potent activity as negative allosteric modulators of AMPA-type glutamate receptors, which are implicated in chronic inflammatory pain and neurological disorders. These derivatives can significantly inhibit AMPA receptor whole-cell currents and alter receptor gating kinetics, making them promising candidates for the development of non-opioid analgesics . Researchers can utilize this methyl ester as a versatile building block for the exploration of these and other structure-activity relationships (SAR). The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H9Cl2NO3

Molecular Weight

286.11 g/mol

IUPAC Name

methyl 3-(3,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C12H9Cl2NO3/c1-6-10(12(16)17-2)11(15-18-6)7-3-8(13)5-9(14)4-7/h3-5H,1-2H3

InChI Key

LZWGSGHFPJJYDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=CC(=C2)Cl)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Condensation of Hydroxamoyl Chlorides with Methyl or Ethyl Acetoacetate

Overview:
This method involves the condensation of 3,5-dichlorobenzohydroxamoyl chloride with methyl or ethyl acetoacetate in the presence of a base such as triethylamine, often with dehydrating agents like magnesium sulfate or molecular sieves to facilitate the reaction.

Reaction Pathway:

  • The hydroxamoyl chloride reacts with acetoacetate derivatives, leading to cyclization and formation of the isoxazole ring.
  • The process typically proceeds under inert atmospheres at controlled temperatures (around 0–25°C).

Key Conditions:

Parameter Details
Solvent Toluene, ethyl acetate, acetonitrile
Catalyst Triethylamine, N,N-diisopropylethylamine
Temperature 0°C to 25°C
Dehydrating agent Anhydrous magnesium sulfate or molecular sieves

Reaction Example:

  • Condensing 3,5-dichlorobenzohydroxamoyl chloride with methyl acetoacetate yields methyl 3-(3,5-dichlorophenyl)-5-methylisoxazole-4-carboxylate.

Hydrolysis and Conversion of Ester to Acid, Followed by Chlorination

Overview:
This approach involves hydrolyzing the methyl ester to the corresponding carboxylic acid, then converting it into the acyl chloride, and subsequently reacting with suitable amines or other nucleophiles.

Stepwise Process:

  • Hydrolysis of this compound to the acid using aqueous base (e.g., potassium hydroxide).
  • Conversion of the acid to the acid chloride using thionyl chloride in anhydrous conditions, often in solvents like toluene.
  • Reaction of the acyl chloride with amines or other nucleophiles to form derivatives or further functionalized compounds.

Reaction Conditions:

Step Reagent Solvent Temperature Notes
Hydrolysis KOH Water Reflux Produces the acid
Chlorination Thionyl chloride Toluene 20–50°C Anhydrous conditions
Coupling Amine (e.g., trifluoromethyl aniline) Toluene 0–20°C For derivatives

Direct Synthesis via Trichloromethyl Carbonates

Overview:
A more recent method involves the direct synthesis of 3-phenyl-5-methylisoxazole-4-formyl chloride using bis(trichloromethyl) carbonate, which then reacts with phenyl derivatives to form the target compound.

Reaction Pathway:

  • 3-phenyl-5-methyl-4-isoxazole reacts with bis(trichloromethyl) carbonate in an organic solvent (e.g., dichloromethane or toluene).
  • The reaction proceeds at 20–150°C for 1–6 hours, yielding the formyl chloride intermediate.
  • Subsequent chlorination and coupling with amines or phenols lead to the final compound.

Key Conditions:

Parameter Details
Solvent Toluene, dichloromethane, acetonitrile
Temperature 20–150°C
Reaction Time 1–6 hours

Multistep Synthesis Involving Chlorination and Nucleophilic Displacement

Overview:
This method involves preparing 3,5-disubstituted isoxazoles via chlorination of precursors followed by nucleophilic displacement to introduce the dichlorophenyl group.

Reaction Pathway:

  • Synthesis of 3-phenyl-5-chloroisoxazoles from benzoylacetonitriles and hydroxylamine.
  • Nucleophilic displacement of the chlorine atom with suitable nucleophiles (e.g., methoxide, thiolate).
  • Introduction of the methyl group at the 5-position via lithiation and carboxylation.

Reaction Conditions:

Step Reagent Solvent Temperature Notes
Chlorination Chlorinating agents Organic solvent Room temperature Produces 3-phenyl-5-chloroisoxazoles
Displacement Nucleophile Same solvent Varies Yields 5-alkoxy or -thio derivatives
Lithiation n-Butyllithium Tetrahydrofuran (THF) -78°C For carboxylation

Summary Table of Key Methods

Method Key Reagents Main Steps Advantages Limitations
Condensation of hydroxamoyl chlorides Hydroxamoyl chlorides + acetoacetates Cyclization via condensation High regioselectivity Requires pure reagents
Hydrolysis + chlorination Methyl ester + SOCl₂ Hydrolysis, chlorination Versatile for derivatives Multi-step, time-consuming
Trichloromethyl carbonate route Bis(trichloromethyl) carbonate Direct formation of formyl chloride Efficient for complex derivatives Requires specialized reagents
Chlorination + nucleophilic displacement Benzoylacetonitriles Stepwise chlorination/displacement Good for substitution patterns Multiple steps, purification needed

Chemical Reactions Analysis

Oxidation Reactions

The methyl ester and electron-rich isoxazole ring participate in oxidation processes:

  • Carboxylic Acid Formation : Treatment with strong oxidizing agents like KMnO₄ under acidic conditions converts the ester group to a carboxylic acid, yielding 3-(3,5-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid.

  • Ring Oxidation : Chromium-based oxidants (e.g., CrO₃) may modify the isoxazole ring, though products depend on reaction conditions.

Reduction Reactions

Reducing agents target the ester and aromatic systems:

  • Ester to Alcohol : LiAlH₄ reduces the ester to a primary alcohol, forming 4-(hydroxymethyl)-5-methyl-3-(3,5-dichlorophenyl)isoxazole.

  • Aromatic Ring Reduction : Catalytic hydrogenation (H₂/Pd) can partially reduce the dichlorophenyl group, though this is less common.

Substitution Reactions

The dichlorophenyl group and methyl substituents undergo nucleophilic and electrophilic substitutions:

Halogen Replacement

  • Nucleophilic Aromatic Substitution : Chlorine atoms at the 3,5-positions on the phenyl ring react with methoxide (NaOMe) or amines (e.g., NH₃) under basic conditions to form methoxy- or amino-substituted derivatives.

Bromination

  • Radical Bromination : N-Bromosuccinimide (NBS) with benzoyl peroxide selectively brominates the 5-methyl group, yielding 5-(bromomethyl)-3-(3,5-dichlorophenyl)isoxazole-4-carboxylate. This intermediate reacts with amines to form imines (e.g., 48, 51) via autoxidation pathways .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

ConditionReagentsProductYield
AcidicH₂SO₄, H₂O, ΔCarboxylic acid>80%
BasicNaOH, MeOH/H₂OSodium carboxylate>90%

Decarboxylation

Thermal decarboxylation (Δ > 200°C) eliminates CO₂ from the carboxylic acid derivative (post-hydrolysis), forming 5-methyl-3-(3,5-dichlorophenyl)isoxazole.

Cycloaddition Reactions

The isoxazole ring participates in dipolar cycloadditions:

  • With Nitrile Oxides : Under thermal conditions, [3+2] cycloaddition generates fused isoxazoline derivatives, useful for constructing polycyclic systems.

Side Reactions and Byproducts

Unexpected outcomes highlight reactivity nuances:

  • Imine Formation : Attempted coupling of brominated intermediates with diamines (e.g., 50) yields imines (e.g., 48) via autoxidation of amine intermediates, even without added oxidizers .

  • Low-Yield Pathways : Bromination followed by amine coupling achieves only 3% yield over two steps, suggesting competing degradation or side reactions .

Table 1: Substitution Reactions at the Dichlorophenyl Group

NucleophileReagents/ConditionsProductReference
MethoxideNaOMe, MeOH, reflux3,5-Dimethoxy-substituted derivative
AmmoniaNH₃, EtOH, 60°C3,5-Diamino-substituted derivative

Table 2: Bromination and Subsequent Reactions

StepReagents/ConditionsProductYield
BrominationNBS, BPO, CCl₄, Δ5-(Bromomethyl) intermediate~60%
Imine FormationDiethyl-p-phenylenediamine, ΔImine 483%

Structural and Mechanistic Insights

  • Electronic Effects : Electron-withdrawing chlorine atoms enhance electrophilic substitution at the phenyl ring.

  • Steric Hindrance : The 3,5-dichloro arrangement directs reagents to the para position, influencing regioselectivity.

  • Autoxidation Pathways : Amine intermediates oxidize spontaneously to imines, likely via radical mechanisms .

Scientific Research Applications

Methyl 3-(3,5-dichlorophenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-dichlorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The compound’s activity and properties are heavily influenced by its substitution pattern. Key structural analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Data/Applications Reference
Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate 4-Fluorophenyl (3), Methyl (5) C₁₂H₁₀FNO₃ 235.21 Supplier-listed compound; fluorinated analog
Ethyl 2-(4-((2-(4-(3-(3,5-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10b) 3,5-Dichlorophenyl (ureido group) C₂₅H₂₆Cl₂N₅O₃S 548.2 [M+H]⁺ High yield (88.3%); thiazole-piperazine hybrid
3-(3,5-Dimethylisoxazol-4-yl)-5-ethoxyphenyl derivatives 3,5-Dimethylisoxazole (core) Varied ~300–400 Bromodomain inhibitors; optimized for solubility

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3,5-dichlorophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to the 4-fluorophenyl analog (weaker electron withdrawal) or dimethylisoxazole derivatives (electron-donating methyl groups) .
Physicochemical Properties
  • Molecular Weight : The dichlorophenyl substituent increases molecular weight (~278.12 g/mol for the target compound) compared to the fluorinated analog (235.21 g/mol) .
  • Solubility : Dimethylisoxazole derivatives () incorporate alkoxy groups (e.g., methoxy, ethoxy) to enhance solubility, whereas the dichlorophenyl group in the target compound may reduce aqueous solubility due to hydrophobicity .

Biological Activity

Methyl 3-(3,5-dichlorophenyl)-5-methylisoxazole-4-carboxylate is a synthetic compound belonging to the isoxazole family, characterized by its unique molecular structure that includes a five-membered heterocyclic ring with nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological contexts.

  • Molecular Formula : C12_{12}H9_{9}Cl2_{2}NO3_{3}
  • Molecular Weight : 286.11 g/mol
  • Structure : Contains a dichlorophenyl substituent and a carboxylate functional group, enhancing its biological activity.

Biological Activities

Research indicates that derivatives of isoxazoles, including this compound, exhibit various biological properties:

  • Antimicrobial Activity : Studies have shown that isoxazole derivatives can inhibit the growth of certain bacteria and fungi, making them candidates for antibiotic development.
  • Anticancer Properties : Some isoxazole compounds demonstrate cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation in breast cancer cells (MCF-7 and MDA-MB-231), particularly when combined with doxorubicin, highlighting a synergistic effect that enhances therapeutic efficacy.
  • Antimicrobial Testing :
    • In vitro assays demonstrated that this compound exhibits moderate to excellent activity against several phytopathogenic fungi. The mechanism of action involves disrupting the integrity of microbial cell membranes, leading to cell lysis.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with various biological targets. For instance:

  • Binding Affinity : Research has indicated that the dichlorophenyl group significantly enhances binding interactions with specific receptors implicated in cancer progression and inflammation.

Comparative Analysis

To better understand the biological activity of this compound relative to other similar compounds, a comparative analysis was conducted:

Compound NameStructureAnticancer ActivityAntimicrobial Activity
This compoundStructureHighModerate
Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylateStructureModerateHigh
5-Methylisoxazole-4-carboxylic acid-LowModerate

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(3,5-dichlorophenyl)-5-methylisoxazole-4-carboxylate, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via a multi-step approach:

Isoxazole ring formation : Cyclocondensation of hydroxylamine with a β-diketone intermediate (e.g., 3,5-dichlorophenyl-substituted diketone) under acidic conditions.

Esterification : React the carboxylic acid intermediate (e.g., 5-methylisoxazole-4-carboxylic acid) with methanol using H₂SO₄ or DCC as a catalyst .

  • Optimization :
  • Use anhydrous conditions to prevent hydrolysis of the ester group.
  • Monitor reaction progress via TLC or HPLC to ensure completion.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) .

Q. How can the purity and structural integrity of this compound be validated?

  • Answer :

  • Purity :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Target >98% purity .
  • Melting Point : Compare observed mp (e.g., 168–170°C for analogous isoxazole derivatives) with literature values .
  • Structural Confirmation :
  • ¹H/¹³C NMR : Assign peaks based on substituents (e.g., 3,5-dichlorophenyl protons at δ 7.4–7.6 ppm; ester methyl at δ 3.8–4.0 ppm) .
  • X-ray Crystallography : Refine single-crystal data using SHELXL for precise bond-length/angle analysis .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?

  • Answer : Discrepancies (e.g., unexpected NMR splitting or IR stretches) may arise from:

  • Tautomerism : Isoxazole rings can exhibit keto-enol tautomerism; use variable-temperature NMR to identify dynamic equilibria .
  • Impurity Interference : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
  • Crystal Packing Effects : Compare solid-state (X-ray) vs. solution (NMR) structures to assess conformational flexibility .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?

  • Answer :

  • Target Selection : Prioritize targets based on structural analogs (e.g., AChE inhibitors in ; GPCRs in ).
  • Derivatization :
  • Modify the ester group (e.g., hydrolyze to carboxylic acid for salt formation).
  • Introduce substituents at the 5-methyl position to assess steric effects .
  • Assays :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., AChE inhibition with DTNB reagent).
  • Cellular Uptake : Measure logP values (HPLC retention time) to correlate hydrophobicity with membrane permeability .

Methodological Challenges and Solutions

Q. What are the stability considerations for this compound under experimental conditions?

  • Answer :

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the dichlorophenyl moiety .
  • Hydrolysis Risk : Avoid aqueous buffers at high pH; use aprotic solvents (DMSO, DMF) for biological assays .
  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C for most esters) .

Q. How can computational methods aid in predicting the compound’s reactivity or binding modes?

  • Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., AChE active site; PDB ID 1ACJ) .
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • MD Simulations : Simulate solvation effects in water/membrane systems (GROMACS) to assess conformational stability .

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